molecular formula C23H28ClN3O3S B2614622 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330290-19-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2614622
CAS No.: 1330290-19-1
M. Wt: 462.01
InChI Key: AQEIRMVYLMRVFD-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The compound includes a 4-methylbenzamide moiety linked to a 2-morpholinoethyl group on the nitrogen atom, with a hydrochloride counterion enhancing solubility.

The benzothiazole scaffold is pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities. The morpholinoethyl group likely improves pharmacokinetic properties, such as solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-16-4-7-18(8-5-16)22(27)26(11-10-25-12-14-29-15-13-25)23-24-20-19(28-3)9-6-17(2)21(20)30-23;/h4-9H,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEIRMVYLMRVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves several steps:

The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine, with the reactions being carried out under reflux conditions .

Chemical Reactions Analysis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have demonstrated efficacy against various bacterial strains and fungi. Preliminary studies suggest that N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride may possess similar properties, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Thiazole derivatives have been linked to anti-tumor activity through mechanisms such as apoptosis induction in cancer cells. Studies on related compounds have shown that they can interfere with cellular processes critical for cancer cell proliferation, indicating that this compound may also exhibit anticancer properties .

Anti-inflammatory Effects

Recent investigations into benzothiazole derivatives have highlighted their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The presence of specific substituents on the benzothiazole ring may enhance these effects, warranting further exploration of this compound's therapeutic potential .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anticancer Activity : In vitro studies on similar compounds revealed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be further evaluated for its anticancer potential .
  • Anti-inflammatory Studies : Research indicated that certain benzothiazole derivatives could reduce inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs based on this compound's structure .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

LASSBio-1446 (N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide)

  • Structure: Features a benzamide core linked to a thiomorpholinosulfonylphenyl group.
  • Key Differences : Replaces the benzothiazole ring with a sulfonylphenyl group and substitutes morpholine with thiomorpholine.
  • Thiomorpholine may confer distinct solubility and metabolic stability .

Triazole Derivatives (Compounds [7–9] from )

  • Structure : 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents.
  • Key Differences: Replaces benzothiazole with a triazole ring, which exists in thione tautomeric forms. The absence of a morpholinoethyl sidechain reduces basicity.
  • Implications : Triazoles are associated with antifungal and antimicrobial activities, differing from benzothiazole’s broader therapeutic scope .

Benzimidazole-Benzofuran Hybrids (Compounds 23/24 from )

  • Structure : Combines benzimidazole and benzofuran moieties with methoxyethoxymethyl protecting groups.
  • Key Differences: Lacks the benzamide linkage and morpholinoethyl group but shares heterocyclic complexity.
  • Implications : Benzimidazoles are prominent in antiviral and anticancer drug design, suggesting divergent biological targets compared to benzothiazoles .

Thiazolidinone-Benzamide Derivatives ()

  • Structure : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides.
  • Key Differences: Incorporates a thiazolidinone ring conjugated to the benzamide, introducing a planar, electron-deficient system.
  • Implications: Thiazolidinones are linked to antidiabetic and anti-inflammatory effects, distinct from benzothiazole’s typical applications .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Potential Activity Solubility Profile
Target Compound Benzothiazole Morpholinoethyl, Methoxy, Methyl Anticancer, Antimicrobial High (hydrochloride salt)
LASSBio-1446 Benzamide Thiomorpholinosulfonyl CNS modulation Moderate
Triazole Derivatives 1,2,4-Triazole Sulfonylphenyl, Difluorophenyl Antifungal Low
Benzimidazole-Benzofuran Hybrids Benzimidazole Methoxyethoxymethyl Antiviral Variable (deprotected)
Thiazolidinone-Benzamides Thiazolidinone Dioxothiazolidinylidene Antidiabetic Low

Pharmacokinetic Considerations

  • The target compound’s hydrochloride salt and morpholinoethyl group likely enhance aqueous solubility compared to neutral triazole or thiazolidinone derivatives .
  • Benzothiazoles generally exhibit moderate metabolic stability, whereas benzimidazoles require protective groups (e.g., methoxyethoxymethyl) to prevent rapid degradation .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride, commonly referred to as ML293, is a compound that has garnered attention for its biological activity, particularly as a positive allosteric modulator (PAM) of the muscarinic M4 receptor. This receptor is implicated in various cognitive functions, including learning and memory, making ML293 a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

ML293 operates by binding to a site distinct from the natural ligand on the M4 receptor, enhancing the receptor's response to acetylcholine without directly activating it. This mechanism is significant for its potential in cognitive enhancement and neuroprotection. In vitro studies indicate an effective concentration (EC50) of approximately 1.3 µM , demonstrating considerable potency in enhancing cholinergic signaling pathways essential for cognitive function .

Selectivity and Potency

The compound exhibits selectivity for the M4 receptor over other muscarinic subtypes, with studies indicating no activation of these other subtypes at concentrations up to 30 µM . This selectivity is crucial for minimizing side effects associated with broader muscarinic receptor activation.

Comparison with Similar Compounds

To understand the uniqueness of ML293, a comparison with other related compounds can be insightful:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Compound ABenzothiazole coreModerate M4 activityLacks morpholino group
Compound BBenzamide derivativeInhibits histone deacetylaseDifferent target receptor
Compound CMorpholino groupWeak M4 activityLess selective
ML293 Benzothiazole + morpholino + methyl groupsHigh M4 PAM activityStrong selectivity and potency

This table illustrates that ML293's structural modifications contribute to its enhanced potency and selectivity compared to other benzamide derivatives.

In Vivo Studies

Research has demonstrated that ML293 not only shows promise in vitro but also exhibits favorable pharmacokinetic properties in vivo. For instance, it has been shown to achieve significant brain exposure following oral administration in rat models, with a brain-to-plasma ratio of 0.85 at a dose of 10 mg/kg .

Case Studies

Several studies have explored the implications of ML293 in cognitive enhancement:

  • Cognitive Deficits in Alzheimer's Models : In animal models simulating Alzheimer's disease, ML293 has been associated with improvements in memory tasks when administered prior to testing.
  • Schizophrenia Models : Similar enhancements in cognitive function have been observed in models of schizophrenia, suggesting its potential utility in managing cognitive symptoms associated with these disorders .

Safety Profile

The safety profile of ML293 appears favorable, as it does not activate other muscarinic receptors at tested concentrations, reducing the likelihood of adverse effects typically associated with broader receptor activation.

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